

SHP389 (TNO155): A Technical Guide for the Investigation of Immune Checkpoint Pathways

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Compound of Interest

Compound Name: SHP389

Cat. No.: B15574588

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Introduction

Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is a critical transducer of signaling downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) pathway, a key cascade regulating cellular proliferation, differentiation, and survival.[3][4] Dysregulation of SHP2 activity through gain-of-function mutations or overexpression is implicated in various developmental disorders and is a significant driver in numerous human cancers, including lung, breast, and gastric cancers.[5][6]

Beyond its direct role in promoting cancer cell growth, SHP2 is a crucial regulator of the tumor microenvironment (TME). It is a key signaling node in the programmed cell death protein 1 (PD-1) immune checkpoint pathway, where it is recruited to the PD-1 receptor upon ligand binding and contributes to the suppression of T-cell activation.[7][8] Furthermore, SHP2 signaling influences the function of various immune cells, including the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2-like phenotype.[9]

SHP389 (TNO155) is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[10][11] It locks SHP2 in an auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[3][4] This dual action of inhibiting both tumor cell-intrinsic oncogenic signaling and immune-suppressive pathways within the TME makes TNO155 a

compelling agent for cancer therapy and a valuable tool for studying immune checkpoint pathways.[\[3\]](#)[\[12\]](#) This technical guide provides an in-depth overview of TNO155, including its preclinical and clinical data, and detailed experimental protocols for its use in research settings.

Quantitative Data Summary

The following tables summarize key quantitative data for **SHP389** (TNO155) from preclinical and clinical studies.

Table 1: Preclinical In Vitro Activity of TNO155

Parameter	Value	Cell Line/Assay Condition	Reference
Biochemical IC50	0.011 µM	SHP2 Enzymatic Assay	[10]
Cellular p-ERK IC50	0.008 µM	KYSE520 (Esophageal Squamous Cell Carcinoma)	[13]
Cell Proliferation IC50	0.100 µM	KYSE520 (5-day assay)	[13]
Cell Proliferation IC50 Range	0.39 µM to 211.1 µM	Panel of Oral Squamous Cell Carcinoma (OSCC) cell lines	[14]

Table 2: Preclinical Pharmacokinetics of TNO155

Species	Clearance (mL/min/kg)	Volume of Distribution (L/kg)	Half-life (hours)	Oral Bioavailability (%)	Tmax (hours)	Reference
Mouse	24	3	2	78	0.8	[10]
Rat	15	7	8	100	1	[10]
Dog	4	3	9	>100	2	[10]
Monkey	6	4	9	60	2	[10]

Table 3: Clinical Trial Data for TNO155 (Monotherapy and Combination)

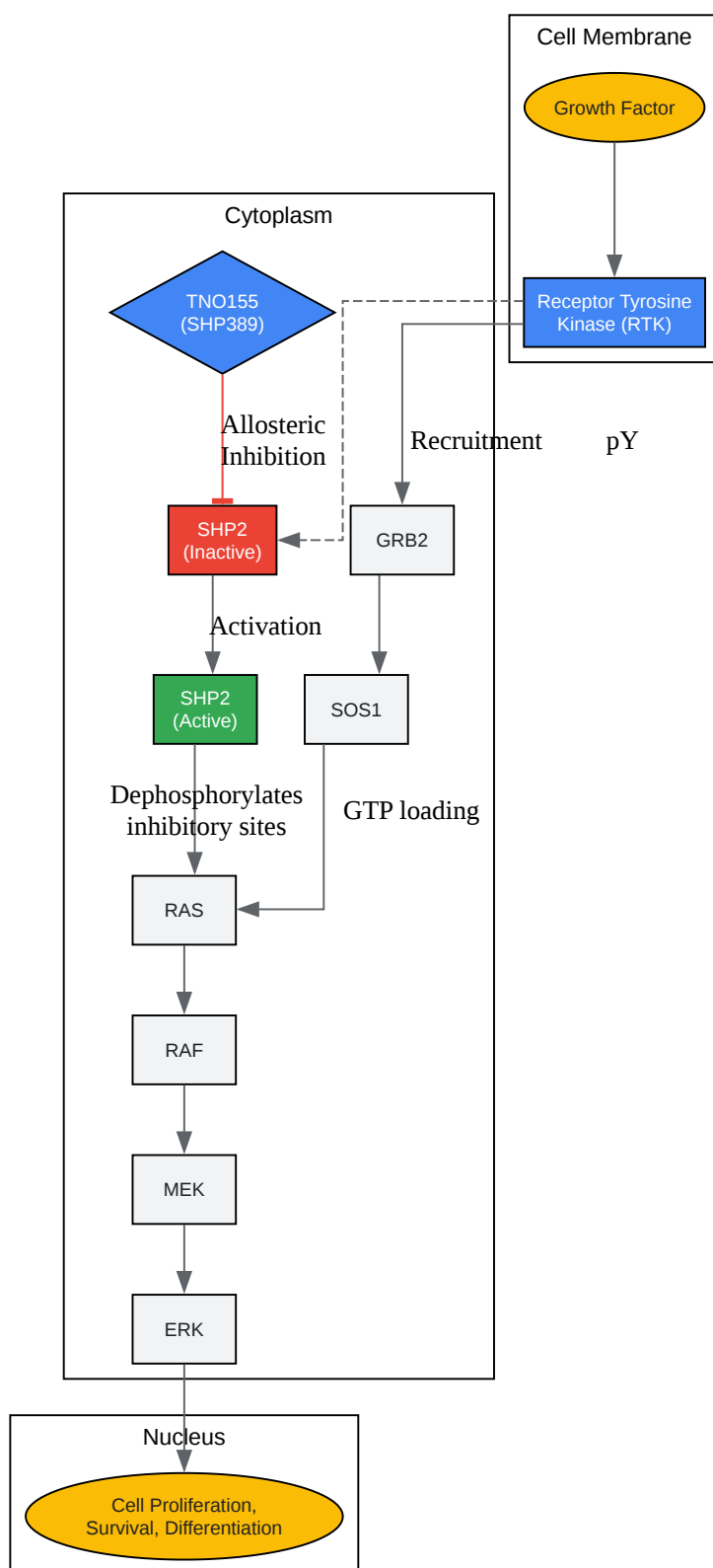
Trial Identifier	Phase	Combination Agent	Key Efficacy Results	Dosing Regimen (TNO155)	Reference
NCT03114319	I	Monotherapy	Best observed response: Stable Disease (22% of patients); Median duration of SD: 5.6 months	Variable schedules: 1.5-70 mg QD or 30-50 mg BID (2 weeks on/1 week off); 30-60 mg QD (3 weeks on/1 week off); 40 or 50 mg QD continuous	[15]
NCT04000529	Ib	Spartalizumab (anti-PD-1)	DCR: 26.3% (all doses); DCR: 31.6% at recommended dose	Recommended Dose: 60 mg QD (2 weeks on/1 week off)	[16]
NCT04000529	Ib	Ribociclib (CDK4/6 inhibitor)	DCR: 13.0% (all doses); DCR: 44.4% at recommended dose	Recommended Dose: 40 mg QD (2 weeks on/1 week off)	[16]
KontRASt-01 (NCT04699188)	Ib/II	JDQ433 (KRAS G12C inhibitor)	Confirmed PR rate: 51.6%	10 mg BID (2 weeks on/1 week off)	[17]

DCR: Disease Control Rate; PR: Partial Response; SD: Stable Disease; QD: Once Daily; BID: Twice Daily

Signaling Pathways and Experimental Workflows

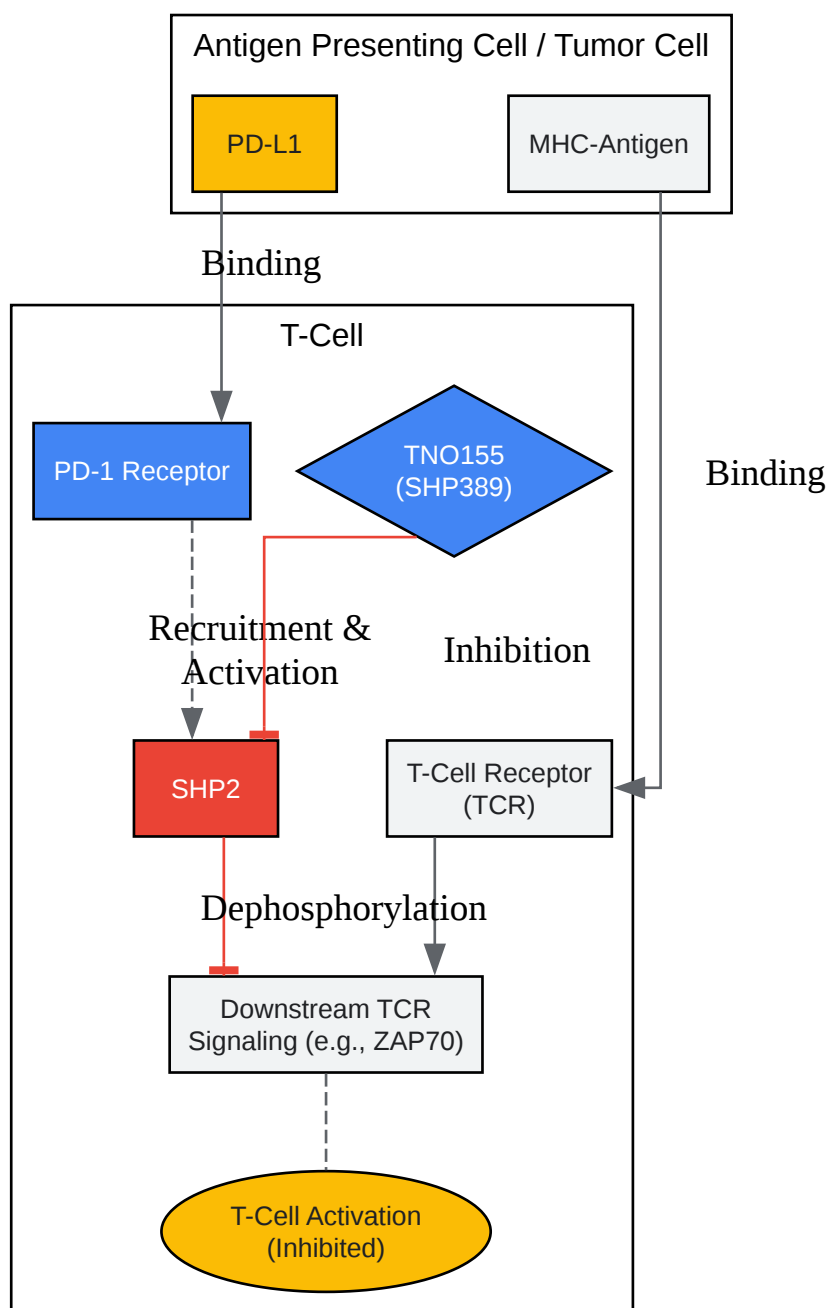
Signaling Pathways

The following diagrams illustrate the central role of SHP2 in key oncogenic and immune signaling pathways and the mechanism of inhibition by TNO155.



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Caption: SHP2's role in the RAS-MAPK signaling pathway and inhibition by TNO155.



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Caption: SHP2's function in the PD-1 immune checkpoint pathway.

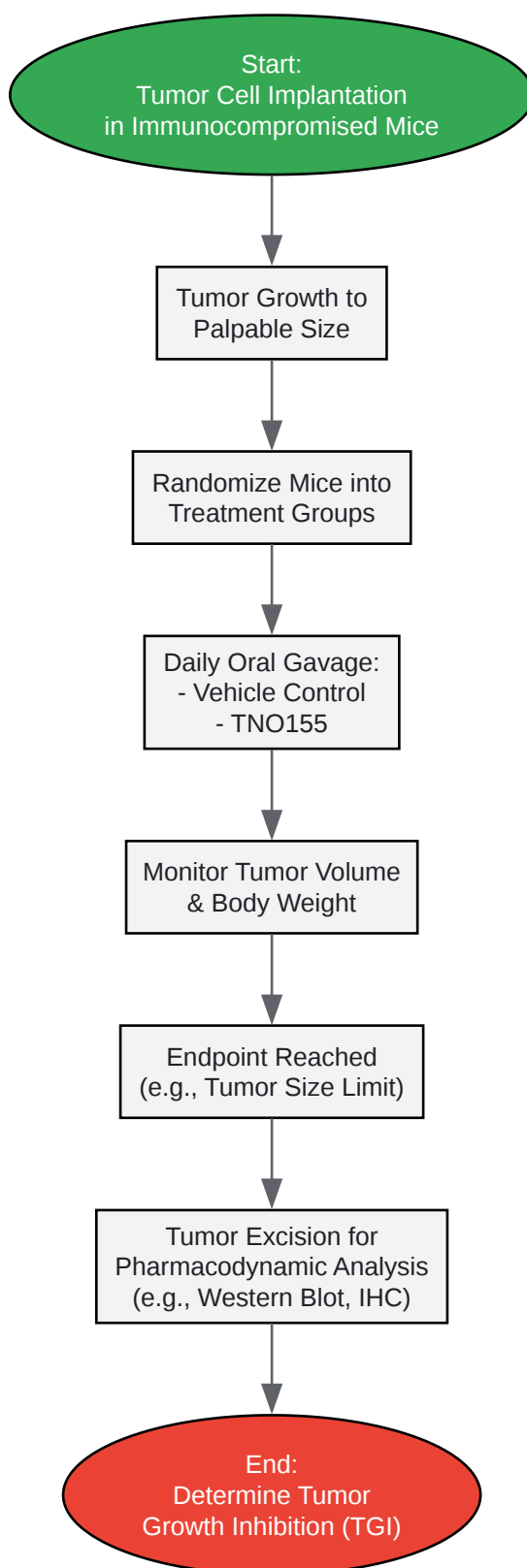
Experimental Workflows

The following diagrams outline the workflows for key experiments used to characterize the effects of TNO155.



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Caption: Experimental workflow for p-ERK Western blot analysis.



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